4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
Description
4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. At position 4 of the core, the compound bears a [(4-methoxyphenyl)methyl]sulfanyl group, introducing a sulfur atom linked to a 4-methoxy-substituted benzyl moiety. Position 2 is substituted with a phenyl group.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-9-7-15(8-10-17)14-25-20-19-13-18(16-5-3-2-4-6-16)22-23(19)12-11-21-20/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDYGKGCNVXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and scalability.
Chemical Reactions Analysis
4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles replace the methoxy group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is with a molecular weight of approximately 349.43 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Pyrazolo Compound A | 50 ± 5 | MCF-7 |
| Pyrazolo Compound B | 30 ± 3 | HepG-2 |
| This compound | TBD | TBD |
Note: TBD denotes that specific data for this compound are still under investigation.
Neuroprotective Effects
The neuroprotective potential of pyrazolo derivatives has been explored, particularly regarding their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Compounds in this class have been shown to exhibit antioxidant properties and may play a role in reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the efficacy of pyrazolo derivatives in preclinical models:
- Study on Anticancer Properties : A recent study synthesized various pyrazolo derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity compared to standard treatments.
- Neuroprotection Research : Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta toxicity through their antioxidant properties.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is structurally analogous to other fused heterocycles, such as imidazo[1,5-a]pyrazines and triazolo[1,5-a]pyrazines, which exhibit diverse pharmacological activities. Below is a detailed comparison of 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine with its closest analogs:
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>logP values estimated via computational methods or inferred from analogs.
Key Observations
Substituent Effects on Lipophilicity: The methoxy group in the target compound increases logP compared to non-methoxy analogs (e.g., 4.5 vs. Fluorine substitution (as in ) lowers logP due to its electronegativity and polarity, which may improve bioavailability .
Steric and Electronic Modifications: 2-Methylphenyl () introduces steric hindrance, possibly affecting binding pocket interactions.
Biological Activity Trends :
- While direct activity data for the target compound are unavailable, related pyrazolo[1,5-a]pyrazines (e.g., BMS-279700) inhibit kinases like p56Lck, suggesting the scaffold’s utility in anti-inflammatory or anticancer therapies .
- Triazolo[1,5-a]pyrazines () are explored for antiviral and antibacterial applications, highlighting the scaffold’s adaptability .
Synthetic Accessibility :
- Sulfanyl-substituted analogs are typically synthesized via nucleophilic substitution or cycloaddition reactions. The target compound’s methoxybenzyl group may require protective strategies during synthesis .
Research Findings and Implications
- Pharmacological Potential: The target compound’s methoxy and phenyl groups align with structural motifs seen in kinase inhibitors (e.g., BMS-279700) and TLR antagonists (e.g., pyrazoloquinoxalines in ). Its sulfanyl group could serve as a site for further derivatization to optimize potency or selectivity .
- Stability and Reactivity : The pyrazine ring’s electron-deficient nature () may facilitate redox interactions, but the methoxy group could stabilize the compound against oxidative degradation .
Biological Activity
The compound 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is part of a larger family of pyrazolo compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is . Its structure features a pyrazolo[1,5-a]pyrazine core, which is fused with a phenyl group and a methoxyphenyl moiety. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can effectively induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Enzymatic Inhibition
Compounds with a pyrazolo scaffold have shown promise as enzyme inhibitors. Specifically, the target compound has been assessed for its inhibitory effects on certain kinases and phosphodiesterases, which are crucial in cancer progression and other diseases. Preliminary results suggest that it possesses moderate to high inhibitory activity against these enzymes, indicating its potential as a lead compound for drug development.
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that it exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Study on Anticancer Effects : A study published in MDPI highlighted the synthesis of various pyrazolo derivatives and their biological evaluations. The specific compound was shown to significantly reduce cell viability in MCF-7 cells at concentrations above 10 µM after 48 hours of exposure .
- Enzyme Inhibition Research : Another investigation focused on the structural activity relationship (SAR) of pyrazolo compounds, demonstrating that modifications at specific positions on the pyrazole ring can enhance enzymatic inhibition . The compound's sulfanyl group was found to be crucial for its interaction with target enzymes.
- Antioxidant Activity Assessment : Research conducted by RSC Publishing explored the antioxidant properties of similar pyrazolo compounds. It was found that compounds with methoxy substituents displayed enhanced radical scavenging abilities compared to their unsubstituted counterparts .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
